8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidinone family. This compound features a unique bicyclic structure that combines a pyridine and a pyrimidine ring, which contributes to its diverse biological activities. The compound is characterized by a methyl group at the 8-position of the pyrido ring and a keto group at the 4-position of the pyrimidine ring. Its structural uniqueness makes it an interesting subject for medicinal chemistry research, particularly in the development of pharmacologically active compounds.
This compound is classified as a pyrido[1,2-a]pyrimidin-4-one, which is recognized for its potential in various therapeutic applications. It is often synthesized from simpler precursors through various chemical reactions. The compound's structure can be denoted by its molecular formula and its CAS number is 87591-84-2.
The synthesis of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves several key steps:
Recent advancements in synthetic methodologies have also explored copper-catalyzed reactions, which enable efficient one-pot synthesis of multisubstituted derivatives from readily available starting materials, achieving good functional group tolerance and high yields in a modular fashion .
The molecular structure of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be summarized as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are typically employed to confirm the structure and purity of synthesized compounds .
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can participate in various chemical reactions:
Common reagents used in these reactions include nucleophiles like sodium azide for substitution reactions, reducing agents like sodium borohydride for reduction processes, and oxidizing agents such as potassium permanganate for oxidation .
The mechanism of action for compounds like 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one often relates to their ability to interact with biological targets such as enzymes or receptors. For instance, certain derivatives have been shown to inhibit phosphodiesterase activity, which plays a crucial role in cellular signaling pathways .
In vitro studies have indicated that modifications on the pyrido[1,2-a]pyrimidinone scaffold can significantly affect biological activity, making it essential to explore structure-activity relationships during drug development .
Relevant data from spectral analysis (NMR, IR) provide insights into functional groups and molecular interactions .
The applications of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one are notable in medicinal chemistry:
The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, with 8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS# 85653-81-2) serving as a key derivative for pharmacological exploration. Early interest in this scaffold emerged from its structural resemblance to purine bases, enabling interactions with diverse biological targets. The core structure consists of a bicyclic framework that fuses a pyridine ring with a pyrimidin-4-one moiety, creating a planar system conducive to π-stacking interactions in biological environments. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol [2] [9].
Pharmacological studies reveal that this scaffold demonstrates multifunctional bioactivity. Derivatives exhibit notable anticancer properties through kinase modulation, such as PKM2 (pyruvate kinase M2) activation – a metabolic target in oncology. In one study, 2-((1H-benzo[d]imidazol-1-yl)methyl)-substituted analogs acted as potent PKM2 activators, suggesting potential for metabolic reprogramming in tumors [5]. Antiviral applications are equally significant, with pyrido[1,2-a]pyrimidin-4-ones acting as HIV integrase inhibitors. Structural analogs like 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates demonstrate inhibitory effects against HIV-1 replication by targeting the strand transfer step of viral DNA integration [4].
Table 1: Bioactivity Profiles of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Biological Target | Activity | Key Structural Features | Reference |
---|---|---|---|
PKM2 (Cancer Metabolism) | Activation (EC₅₀ = 0.5-5 μM) | C2 benzimidazolylmethyl substituent | [5] |
HIV-1 Integrase | Inhibition (IC₅₀ < 1 μM) | 3-Hydroxy-4-oxo with carboxylate at C2 | [4] |
HSV-1/Cancer Cell Lines | Cytotoxicity (EC₅₀ ~10 μM) | Thiazole-linked fused pyrimidines | [1] |
Molecular docking analyses further validate target engagement, with docking scores ranging from -7.87 to -8.30 kcal/mol for cytotoxic derivatives against cancer targets, indicating strong binding affinities [1]. The 8-methyl substituent in particular enhances lipophilicity (logP = 1.003) and membrane permeability, optimizing bioavailability for central nervous system (CNS) agents like the antipsychotic pirenperone and the antidepressant lusaperidone [6] [7].
The 8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold serves as a versatile molecular platform for rational drug design. Its structural features include:
X-ray crystallographic studies of hydrate forms reveal distinct conformational behavior. The pyrido[1,2-a]pyrimidine unit exhibits slight twisting (dihedral angle = 1.85° between rings), while the triazolopyrimidine component shows minimal non-planarity (1.72° dihedral angle). This near-planar configuration facilitates deep penetration into hydrophobic enzyme pockets, as observed in kinase targets .
Table 2: Synthetic Methodologies for Pyrido[1,2-a]pyrimidin-4-ones
Method | Conditions | Yield Range | Advantages |
---|---|---|---|
CuI-catalyzed tandem C–N coupling | CuI/Mephos, KHCO₃, DMF, 130°C | 67-96% | Broad substrate scope |
Ethylene glycol-promoted cyclization | Solvent-only, 100°C, no catalyst | 70-92% | Green chemistry approach |
Electrochemical C3-selenylation | nBu₄NPF₆, Pt electrodes, MeCN, 60°C, 5V | 67-96% | Oxidant-free functionalization |
Acid-catalyzed condensation | H₂SO₄/POCl₃, >150°C | 30-65% | Classical approach |
Modern synthetic approaches emphasize catalyst efficiency and green chemistry. CuI-catalyzed Ullmann-type reactions enable one-pot assembly from 2-halopyridines and (Z)-3-amino-3-arylacrylates at 130°C in DMF, achieving yields up to 96% [6]. Ethylene glycol as a green solvent promotes catalyst-free condensation between 2-aminopyridines and β-oxo esters at 100°C, eliminating metal residues while maintaining high yields (70-92%) [7]. For late-stage diversification, electrochemical C3-selenylation using diselenides under constant voltage (5V) introduces organoselenium motifs – valuable pharmacophores for antioxidant and antiviral applications – in excellent yields (82-96%) without chemical oxidants [8].
These structural and synthetic advantages position 8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a privileged template in hit-to-lead optimization across anticancer, antiviral, and neuropharmacological domains.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1